molecular formula C23H19N5O2S B11192231 2-(1,3-benzoxazol-2-ylamino)-6-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carboxamide

2-(1,3-benzoxazol-2-ylamino)-6-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carboxamide

Cat. No.: B11192231
M. Wt: 429.5 g/mol
InChI Key: COPQUVLXZINPAP-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylamino)-6-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

The synthesis of 2-(1,3-benzoxazol-2-ylamino)-6-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include phosphorous oxychloride, malonic acid, and various amines . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to meet commercial demands .

Chemical Reactions Analysis

2-(1,3-benzoxazol-2-ylamino)-6-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

2-(1,3-benzoxazol-2-ylamino)-6-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Compared to other benzoxazole derivatives, 2-(1,3-benzoxazol-2-ylamino)-6-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carboxamide stands out due to its unique combination of structural features and pharmacological activities. Similar compounds include:

These comparisons highlight the versatility and potential of this compound in various scientific and industrial applications.

Properties

Molecular Formula

C23H19N5O2S

Molecular Weight

429.5 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-6-methyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyrimidine-5-carboxamide

InChI

InChI=1S/C23H19N5O2S/c1-14-19(21(29)25-15-8-3-2-4-9-15)20(18-12-7-13-31-18)27-22(24-14)28-23-26-16-10-5-6-11-17(16)30-23/h2-13,20H,1H3,(H,25,29)(H2,24,26,27,28)

InChI Key

COPQUVLXZINPAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N=C(N1)NC2=NC3=CC=CC=C3O2)C4=CC=CS4)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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